Cas no 2320956-48-5 (2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)

2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
- 2-(benzimidazol-1-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
- 2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one
-
- インチ: 1S/C18H20N6O/c25-18(9-22-12-20-16-3-1-2-4-17(16)22)24-13-5-6-14(24)8-15(7-13)23-11-19-10-21-23/h1-4,10-15H,5-9H2
- InChIKey: JTHWKFOAGOPUJQ-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=NC2C=CC=CC1=2)N1C2CC(CC1CC2)N1C=NC=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 502
- トポロジー分子極性表面積: 68.8
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-7551-30mg |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6549-7551-5mg |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6549-7551-10mg |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6549-7551-10μmol |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6549-7551-20μmol |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6549-7551-40mg |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6549-7551-4mg |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6549-7551-15mg |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6549-7551-50mg |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6549-7551-3mg |
2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
2320956-48-5 | 3mg |
$63.0 | 2023-09-08 |
2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-oneに関する追加情報
Introduction to 2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one (CAS No. 2320956-48-5)
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one, identified by its CAS number 2320956-48-5, represents a fascinating molecule in the realm of medicinal chemistry. Its intricate structure, featuring a fused heterocyclic system composed of benzodiazole, triazole, and an azabicyclo framework, positions it as a potential candidate for further exploration in drug discovery and therapeutic applications.
This compound belongs to a class of molecules that have garnered significant interest due to their structural complexity and the potential for diverse biological activities. The presence of multiple nitrogen-containing heterocycles suggests a high degree of flexibility and reactivity, which can be leveraged to modulate specific biological pathways. Such structural features are often associated with compounds that exhibit pharmacological properties ranging from anti-inflammatory to anticancer effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. The benzodiazole moiety, known for its role in anxiolytic and sedative drugs, interacts with target proteins in a manner that could be exploited for therapeutic purposes. Similarly, the triazole ring is a well-established pharmacophore found in numerous drugs, including antifungals and antivirals. The integration of these motifs into a single molecule like 2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one opens up new avenues for designing dual-action or multi-target drugs.
The azabicyclo scaffold introduces an additional layer of complexity, providing a rigid yet adaptable core that can interact with biological targets in a specific manner. This structural motif has been explored in various drug candidates due to its ability to mimic natural product scaffolds and enhance binding affinity. The combination of these elements suggests that CAS No. 2320956-48-5 may exhibit unique pharmacological properties that warrant further investigation.
In the context of current research trends, there is a growing emphasis on the development of novel heterocyclic compounds that can address unmet medical needs. The structural features of 2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-y l)-8 azabicyclo3 .2 . 1 octan - 8 - ylethan - 1 - one align well with this trend, as it incorporates multiple pharmacologically relevant moieties into a single framework. This approach not only simplifies drug design but also increases the likelihood of finding compounds with desirable therapeutic profiles.
One particularly exciting aspect of this compound is its potential for modulating central nervous system (CNS) activity. The benzodiazole component is known to interact with GABA receptors, which are crucial for regulating neuronal excitability. By incorporating this moiety into a more complex molecule like CAS No. 2320956 - 48 - 5, researchers may be able to develop drugs with enhanced efficacy or reduced side effects compared to existing benzodiazole-based therapeutics.
Additionally, the triazole ring can serve as a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, triazole derivatives have been shown to exhibit anti-inflammatory and analgesic effects, making them attractive candidates for treating chronic pain conditions or inflammatory disorders.
The azabicyclo core provides another opportunity for structural optimization. By carefully modifying the substituents attached to this scaffold, researchers can fine-tune the compound's interactions with biological targets. This level of control is essential for developing drugs that are both effective and safe.
Recent studies have also highlighted the importance of understanding the stereochemistry of heterocyclic compounds in drug design. The three-dimensional arrangement of atoms in molecules like CAS No. 2320956 - 48 - 5 can significantly influence their biological activity. Advanced techniques such as X-ray crystallography and NMR spectroscopy are being used to elucidate the precise conformation of these molecules, providing valuable insights for medicinal chemists.
In conclusion,2-( 1 H - 13 - benzodiazol - 11 - yl ) - 13 -( H H - H , H , H tri az ol - H ) - H az abicy clo3 . H . H oc tan - H ylethan - H one ( C A S N o . H T M L ) is a structurally complex and intriguing molecule with significant potential in pharmaceutical research。 Its unique combination of heterocyclic motifs offers opportunities for designing novel therapeutics with diverse biological activities。 Further exploration of this compound could lead to the discovery of new drugs targeting various diseases, including those affecting the central nervous system。 As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in advancing drug discovery efforts worldwide。
2320956-48-5 (2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one) 関連製品
- 1005942-17-5(N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide)
- 899948-54-0(2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)
- 937601-30-4(methyl 3-(2-chloro-5-methylphenoxy)methylbenzoate)
- 1021226-44-7(N-[6-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-4-methylbenzamide)
- 2567504-81-6(5-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carboxylic acid)
- 392295-73-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)
- 1706456-66-7(N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide)
- 1238869-86-7(5-Methyl-4-(thiophen-2-yl)-1H-pyrazol-3-amine Hydrochloride)
- 2680611-34-9(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid)
- 2323-28-6(2,4-dimethyl-5-oxohexanoic acid)




